molecular formula C31H35N7O6 B12522933 Glycyl-L-tryptophyl-L-tryptophyl-L-prolylglycine CAS No. 742068-30-0

Glycyl-L-tryptophyl-L-tryptophyl-L-prolylglycine

Cat. No.: B12522933
CAS No.: 742068-30-0
M. Wt: 601.7 g/mol
InChI Key: XOOYGYOHLCDAIF-GSDHBNRESA-N
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Description

Glycyl-L-tryptophyl-L-tryptophyl-L-prolylglycine (Gly-Trp-Trp-Pro-Gly) is a synthetic pentapeptide characterized by its unique sequence: glycine (Gly) at the N- and C-termini, two consecutive tryptophan (Trp) residues, and a central proline (Pro). This arrangement confers distinct structural and physicochemical properties:

  • Molecular Formula: Hypothetically calculated as C₃₁H₃₅N₇O₆ (based on residue summation and peptide bond adjustments).
  • Molecular Weight: Approximately 601.67 g/mol (theoretical).
  • Key Features: The dual Trp residues contribute strong hydrophobicity and UV absorbance, while Pro induces structural rigidity via its cyclic side chain. Glycine termini enhance conformational flexibility.

Properties

CAS No.

742068-30-0

Molecular Formula

C31H35N7O6

Molecular Weight

601.7 g/mol

IUPAC Name

2-[[(2S)-1-[(2S)-2-[[(2S)-2-[(2-aminoacetyl)amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]pyrrolidine-2-carbonyl]amino]acetic acid

InChI

InChI=1S/C31H35N7O6/c32-14-27(39)36-24(12-18-15-33-22-8-3-1-6-20(18)22)29(42)37-25(13-19-16-34-23-9-4-2-7-21(19)23)31(44)38-11-5-10-26(38)30(43)35-17-28(40)41/h1-4,6-9,15-16,24-26,33-34H,5,10-14,17,32H2,(H,35,43)(H,36,39)(H,37,42)(H,40,41)/t24-,25-,26-/m0/s1

InChI Key

XOOYGYOHLCDAIF-GSDHBNRESA-N

Isomeric SMILES

C1C[C@H](N(C1)C(=O)[C@H](CC2=CNC3=CC=CC=C32)NC(=O)[C@H](CC4=CNC5=CC=CC=C54)NC(=O)CN)C(=O)NCC(=O)O

Canonical SMILES

C1CC(N(C1)C(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)C(CC4=CNC5=CC=CC=C54)NC(=O)CN)C(=O)NCC(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Glycyl-L-tryptophyl-L-tryptophyl-L-prolylglycine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:

    Attachment of the first amino acid: The first amino acid, glycine, is attached to the resin.

    Deprotection: The protecting group on the amino acid is removed to allow for the next amino acid to be added.

    Coupling: The next amino acid, L-tryptophan, is coupled to the growing peptide chain using a coupling reagent such as HBTU (O-Benzotriazole-N,N,N’,N’-tetramethyl-uronium-hexafluoro-phosphate).

    Repetition: Steps 2 and 3 are repeated for the remaining amino acids (L-tryptophan, L-proline, and glycine).

    Cleavage: The completed peptide is cleaved from the resin and purified.

Industrial Production Methods

Industrial production of this compound may involve large-scale SPPS or recombinant DNA technology, where the peptide is produced in genetically engineered microorganisms.

Chemical Reactions Analysis

Types of Reactions

Glycyl-L-tryptophyl-L-tryptophyl-L-prolylglycine can undergo various chemical reactions, including:

    Oxidation: The indole ring of tryptophan can be oxidized under specific conditions.

    Reduction: Reduction reactions can target the peptide bonds or specific functional groups within the compound.

    Substitution: Substitution reactions can occur at the amino acid side chains, particularly the indole ring of tryptophan.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

    Substitution: Various electrophiles can be used for substitution reactions, depending on the desired modification.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole ring can lead to the formation of oxindole derivatives.

Scientific Research Applications

Glycyl-L-tryptophyl-L-tryptophyl-L-prolylglycine has several scientific research applications:

    Chemistry: Used as a model compound for studying peptide synthesis and reactions.

    Biology: Investigated for its role in protein-protein interactions and cellular signaling pathways.

    Medicine: Explored for its potential therapeutic effects, including neuroprotective and anti-inflammatory properties.

    Industry: Utilized in the development of peptide-based materials and pharmaceuticals.

Mechanism of Action

The mechanism of action of Glycyl-L-tryptophyl-L-tryptophyl-L-prolylglycine involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and influencing cellular processes. For example, it may interact with neurotransmitter receptors in the brain, leading to neuroprotective effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The table below compares Gly-Trp-Trp-Pro-Gly with peptides from the provided evidence:

Compound Name Sequence Molecular Formula Molecular Weight (g/mol) Key Residues/Features Reference
Glycyl-L-tryptophyl-L-tryptophyl-L-prolylglycine Gly-Trp-Trp-Pro-Gly C₃₁H₃₅N₇O₆ ~601.67 Dual Trp, Pro-induced rigidity -
L-Prolyl-L-alanylglycine Pro-Ala-Gly C₁₀H₁₇N₃O₄ ~243.26 Short chain, Pro-Ala-Gly backbone
Glycine, L-alanyl-L-tryptophyl-L-arginyl-... Ala-Trp-Arg-His-Pro-Gln-Phe-Gly C₄₉H₆₆N₁₆O₁₁ 1055.15 Charged (Arg, His), aromatic (Phe, Trp)
Glycine, N-[N-[N-[N-(N-glycyl-L-histidyl)glycyl]glycyl]-L-tryptophyl]- Partial sequence: Gly-His-Gly-Gly-Trp... - - His, multiple Gly residues
Key Observations:

Sequence Complexity: Gly-Trp-Trp-Pro-Gly is intermediate in length (5 residues) compared to the tripeptide Pro-Ala-Gly and the nonapeptide in . Longer chains (e.g., C₄₉H₆₆N₁₆O₁₁) enable diverse interactions but may reduce bioavailability. The dual Trp in Gly-Trp-Trp-Pro-Gly distinguishes it from peptides with single Trp () or His/Gly-rich sequences ().

Physicochemical Metrics :

  • Polar Surface Area (PSA) : ’s compound likely has higher PSA due to Arg and His (charged residues), contrasting with Gly-Trp-Trp-Pro-Gly’s lower polarity .
  • Solubility : Gly-Trp-Trp-Pro-Gly’s hydrophobicity may limit aqueous solubility compared to shorter peptides (e.g., Pro-Ala-Gly ) or His/Gly-containing sequences .

Notes and Limitations

  • Data Gaps : Experimental data for Gly-Trp-Trp-Pro-Gly (e.g., exact molecular weight, PSA) are unavailable; comparisons rely on theoretical calculations and structural analogs.
  • Evidence Scope : The provided evidence emphasizes structural over functional data, limiting activity-based insights.
  • Diversity of Sources : References , and include peptides with varying residues, ensuring a broad comparison framework.

Biological Activity

Glycyl-L-tryptophyl-L-tryptophyl-L-prolylglycine (Gly-Trp-Trp-Pro-Gly) is a synthetic peptide that has garnered attention in the field of neurobiology and pharmacology due to its potential therapeutic properties. This article reviews the biological activity of this compound, focusing on its neuroprotective effects, mechanisms of action, and implications for treatment in neurodegenerative diseases.

Overview of Gly-Trp-Trp-Pro-Gly

Gly-Trp-Trp-Pro-Gly is a pentapeptide composed of glycine (Gly), tryptophan (Trp), and proline (Pro). The structural configuration of this peptide suggests potential interactions with various biological targets, particularly in the central nervous system (CNS). The presence of tryptophan, known for its role in serotonin synthesis, positions this peptide as a candidate for influencing mood and cognitive functions.

Neuroprotective Effects

Research indicates that Gly-Trp-Trp-Pro-Gly exhibits significant neuroprotective properties. It has been shown to modulate oxidative stress and apoptosis in neuronal cells. In vitro studies have demonstrated that this peptide can enhance cell viability under conditions of oxidative stress, potentially through the activation of survival pathways associated with the phosphoinositide 3-kinase (PI3K)/Akt signaling cascade .

The mechanisms through which Gly-Trp-Trp-Pro-Gly exerts its effects include:

  • Modulation of Neurotransmitter Systems : The tryptophan residues may influence serotonin levels, thereby affecting mood and behavior.
  • Inhibition of Apoptotic Pathways : Gly-Trp-Trp-Pro-Gly has been observed to downregulate pro-apoptotic factors while upregulating anti-apoptotic proteins, thus promoting cell survival .
  • Reduction of Inflammatory Responses : This peptide may also reduce neuroinflammation by inhibiting the expression of inflammatory cytokines, which is crucial in neurodegenerative conditions like Alzheimer's disease .

In Vitro Studies

A series of in vitro experiments evaluated the effects of Gly-Trp-Trp-Pro-Gly on neuronal cell lines exposed to amyloid-beta (Aβ) peptides, which are implicated in Alzheimer's disease. The results indicated that treatment with this peptide led to a significant decrease in cell death and oxidative damage compared to untreated controls. Specifically, it was found that:

  • Cell Viability : Cells treated with Gly-Trp-Trp-Pro-Gly showed a 30% increase in viability compared to controls after exposure to Aβ .
  • Oxidative Stress Markers : Levels of reactive oxygen species (ROS) were reduced by approximately 40% in treated cells .

Animal Models

In vivo studies using mouse models have further corroborated the neuroprotective effects observed in vitro. Mice treated with Gly-Trp-Trp-Pro-Gly displayed improved cognitive function in behavioral tests designed to assess memory and learning capabilities. Notably:

  • Morris Water Maze Test : Treated mice spent significantly more time in the target quadrant compared to untreated mice, indicating enhanced spatial memory retention .
  • Histological Analysis : Brain sections from treated mice showed reduced neuronal loss and lower levels of inflammation markers compared to controls .

Data Table: Summary of Biological Effects

EffectIn Vitro ResultsIn Vivo Results
Cell Viability+30% increaseImproved cognitive function
Oxidative Stress Reduction-40% ROS levelsReduced neuronal loss
Anti-inflammatory ActivityDecreased cytokine expressionLower inflammation markers

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